molecular formula C25H22N2O4S B6118877 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide

Cat. No.: B6118877
M. Wt: 446.5 g/mol
InChI Key: HTNURNJWEJEWQP-UHFFFAOYSA-N
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Description

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenoxy group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylacetamide Core: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-ylacetamide.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the naphthalen-1-ylacetamide core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and naphthalene groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to similar compounds with different cores. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNURNJWEJEWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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